An In-depth Technical Guide to p-Tolyl Phenylacetate: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to p-Tolyl Phenylacetate: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to p-tolyl phenylacetate (B1230308). This aromatic ester is a significant compound in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, methodologies, and visualizations to support their work with this compound.
Chemical Properties and Structure
p-Tolyl phenylacetate, also known as p-cresyl phenylacetate, is a white to off-white crystalline solid with a characteristic floral aroma.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4-methylphenyl) 2-phenylacetate[2] |
| CAS Number | 101-94-0[1] |
| Molecular Formula | C₁₅H₁₄O₂[1][3] |
| SMILES | CC1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2[2] |
| InChI | InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)17-15(16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3[2] |
| InChIKey | OJEQSSJFSNLMLB-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 226.27 g/mol | [2] |
| Melting Point | 73.5 - 77.5 °C | [1] |
| Boiling Point | 309 - 311 °C | [1] |
| Density | 1.108 g/cm³ | [4] |
| Appearance | Fine, white crystal | [1] |
| Solubility | Insoluble in water; moderately soluble in ethanol | [2] |
| LogP | 3.14 - 3.79 | [2][4] |
| Vapor Pressure | 2.33E-05 mmHg at 25°C | [4] |
| Refractive Index | 1.569 | [4] |
Chemical Structure
p-Tolyl phenylacetate is an ester formed from the condensation of phenylacetic acid and p-cresol (B1678582). The structure consists of a phenylacetyl group attached to a p-tolyl group through an ester linkage. The key structural features are the two aromatic rings and the ester functional group.
Experimental Protocols
Synthesis of p-Tolyl Phenylacetate via Esterification
A common method for the synthesis of p-tolyl phenylacetate is the Fischer esterification of phenylacetic acid with p-cresol, catalyzed by an acid.[5] An alternative approach utilizes a solid acid catalyst for a more environmentally benign process.[6]
Materials:
-
Phenylacetic acid
-
p-Cresol
-
Toluene (or another suitable solvent)[6]
-
Al³⁺-montmorillonite nanoclay catalyst (or concentrated sulfuric acid)[6]
-
5% Sodium hydroxide (B78521) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round bottom flask with reflux condenser
-
Separating funnel
-
Standard glassware for filtration and extraction
Procedure:
-
In a 100 mL round bottom flask, combine 25 mmol of phenylacetic acid, 50 mmol of p-cresol, and 0.5 g of Al³⁺-montmorillonite nanoclay catalyst in 30 mL of toluene.[6]
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.[6]
-
Filter the mixture to remove the solid catalyst and wash the catalyst with a small amount of toluene.[6]
-
Transfer the filtrate to a separating funnel and wash with 5% sodium hydroxide solution to remove unreacted phenylacetic acid and p-cresol.
-
Subsequently, wash the organic layer with water and then with a saturated brine solution.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent, and remove the solvent under reduced pressure to yield the crude p-tolyl phenylacetate.
-
The product can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
¹H and ¹³C NMR are essential for the structural confirmation of p-tolyl phenylacetate.
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃).
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic protons: ~7.0-7.4 ppm
-
Methylene protons (-CH₂-): ~3.6 ppm
-
Methyl protons (-CH₃): ~2.3 ppm
-
¹³C NMR (Carbon-13 NMR):
-
Expected Chemical Shifts (δ, ppm):
-
Carbonyl carbon (C=O): ~170 ppm
-
Aromatic carbons: ~120-150 ppm
-
Methylene carbon (-CH₂-): ~41 ppm
-
Methyl carbon (-CH₃): ~21 ppm
-
Spectra can be referenced to tetramethylsilane (B1202638) (TMS) as an internal standard.[5]
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate. For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid is placed directly on the crystal.[7]
Expected Characteristic Absorption Bands (cm⁻¹):
-
C=O stretch (ester): ~1742 cm⁻¹[8]
-
C-O stretch (ester): ~1150-1250 cm⁻¹
-
Aromatic C=C stretch: ~1450-1600 cm⁻¹
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretch: ~2850-3000 cm⁻¹
GC-MS is a powerful technique for assessing the purity of p-tolyl phenylacetate and confirming its molecular weight.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): m/z = 226
-
Major Fragment Ions: m/z = 118, 91, 108[9]
Applications and Relevance
p-Tolyl phenylacetate is primarily utilized in the following areas:
-
Fragrance and Flavor Industry: Due to its pleasant floral scent, it is a common ingredient in perfumes, cosmetics, and soaps.[1] It is also used as a flavoring agent in some food products.[1]
-
Organic Synthesis: It serves as a valuable intermediate for the synthesis of more complex organic molecules.[1]
-
Pharmaceutical Research: While not a drug itself, its structural motifs may be of interest in the design and synthesis of new pharmaceutical compounds.
Safety and Handling
Standard laboratory safety precautions should be observed when handling p-tolyl phenylacetate. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide provides a foundational understanding of p-tolyl phenylacetate. For more specific applications or advanced analytical techniques, consulting the primary literature is recommended.
References
- 1. Human Metabolome Database: Showing metabocard for p-Tolyl phenylacetate (HMDB0041564) [hmdb.ca]
- 2. P-TOLYL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. bmse000481 Phenyl Acetate at BMRB [bmrb.io]
- 6. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. p-CRESYL PHENYLACETATE | C15H14O2 | CID 60997 - PubChem [pubchem.ncbi.nlm.nih.gov]

